molecular formula C7H12ClNO2 B13599772 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride

2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride

Cat. No.: B13599772
M. Wt: 177.63 g/mol
InChI Key: MFFQPAXZJKBYJI-RIHPBJNCSA-N
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Description

2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an aminocyclopentene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of the aminocyclopentene ring: This can be achieved through a series of cyclization reactions starting from suitable precursors.

    Introduction of the acetic acid moiety: This step involves the addition of an acetic acid group to the aminocyclopentene ring, often through esterification or amidation reactions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-4-aminocyclopent-2-enecarboxylic acid: This compound shares a similar aminocyclopentene structure but differs in the functional groups attached.

    2-[(1S,4S)-4-aminocyclohexyl]acetic acid hydrochloride: This compound has a cyclohexyl ring instead of a cyclopentene ring, leading to different chemical properties.

Uniqueness

2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its aminocyclopentene ring and acetic acid moiety make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1

InChI Key

MFFQPAXZJKBYJI-RIHPBJNCSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1N)CC(=O)O.Cl

Canonical SMILES

C1C(C=CC1N)CC(=O)O.Cl

Origin of Product

United States

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